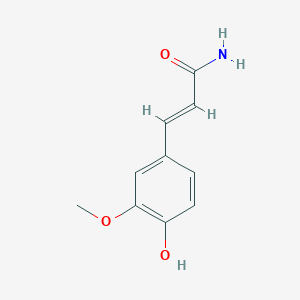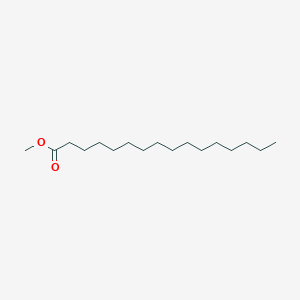
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C7H4ClN3O2Se . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H . The molecular weight is 276.54 .Physical And Chemical Properties Analysis
This compound is a solid substance . The compound has a molecular weight of 276.54 .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry Applications
5-Chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole is involved in various synthetic pathways for producing heterocyclic compounds. Its properties make it a versatile intermediate for constructing complex molecular structures. For example, it has been utilized in the synthesis of 6-halo-5-nitroquinoxalines through the condensation of α-dicarbonyls with nitrobenzenediamines, showcasing its role in forming quinoxalines with potential pharmacological activities (Tian & Grivas, 1992). Additionally, this compound serves as a precursor in the first synthesis of selenadiazolo[3,4-i]benzazepine derivatives, indicating its importance in exploring new therapeutic agents (Elmaaty, 2008).
Spectroscopy and Material Science Applications
In material science, the electric dipole moments of benzoselenadiazoles, including derivatives like this compound, have been studied to understand their polar nature. This research offers insights into the mesomeric effects and charge transfer phenomena within these compounds, which are essential for designing novel materials with specific electronic properties (Tobiason et al., 1973).
Antimicrobial Activity
Explorations into the antimicrobial properties of benzimidazole derivatives hint at the potential biomedical applications of compounds synthesized from this compound. Such studies suggest avenues for the development of new antimicrobial agents, emphasizing the importance of benzimidazole chemistry in medicinal research (Tavman & Birteksoz, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-chloro-6-methyl-4-nitro-2,1,3-benzoselenadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2Se/c1-3-2-4-6(10-14-9-4)7(5(3)8)11(12)13/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOQQVOLPMOYKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate](/img/structure/B116599.png)